Cas no 1849210-27-0 (1-methyl-5-oxa-8-azaspiro[3.5]nonane)
1-methyl-5-oxa-8-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-oxa-8-azaspiro[3.5]nonane
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- Inchi: 1S/C8H15NO/c1-7-2-3-8(7)6-9-4-5-10-8/h7,9H,2-6H2,1H3
- InChI Key: DGAVQGREXXTVNM-UHFFFAOYSA-N
- SMILES: C1(C)C2(CNCCO2)CC1
1-methyl-5-oxa-8-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A191934-1g |
1-Methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 97% | 1g |
$1247.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-100.0mg |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 100.0mg |
¥1445.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-250.0mg |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 250.0mg |
¥2310.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-500.0mg |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 500.0mg |
¥3840.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-1.0g |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 1.0g |
¥5762.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-5.0g |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 5.0g |
¥17285.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-100MG |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 100MG |
¥ 1,445.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-250MG |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 250MG |
¥ 2,310.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-500MG |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 500MG |
¥ 3,841.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124780-1G |
1-methyl-5-oxa-8-azaspiro[3.5]nonane |
1849210-27-0 | 95% | 1g |
¥ 5,761.00 | 2023-04-14 |
1-methyl-5-oxa-8-azaspiro[3.5]nonane Suppliers
1-methyl-5-oxa-8-azaspiro[3.5]nonane Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-methyl-5-oxa-8-azaspiro[3.5]nonane
1-Methyl-5-Oxa-8-Azaspiro[3.5]Nonane (CAS No. 1849210-27-0): A Comprehensive Overview
The compound 1-methyl-5-oxa-8-azaspiro[3.5]nonane (CAS No. 1849210-27-0) is a unique spirocyclic structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, an oxygen atom in the five-membered ring and a nitrogen atom in the eight-membered ring. The spiro structure imparts unique electronic and steric properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-methyl-5-oxa-8-azaspiro[3.5]nonane as a building block in drug design. Its spirocyclic framework allows for the creation of bioisosteric replacements, which can enhance drug efficacy and reduce side effects. For instance, researchers have explored its use in developing inhibitors for kinase enzymes, which are critical targets in cancer therapy. The spiro[3.5]nonane core provides a rigid structure that can improve molecular stability and binding affinity to target proteins.
The synthesis of 1-methyl-5-oxa-8-azaspiro[3.5]nonane involves a multi-step process that typically includes nucleophilic substitution, cyclization, and functional group transformations. One notable approach reported in the literature involves the reaction of an appropriate diamine with a cyclic ketone under specific conditions to form the spirocyclic structure. The introduction of the methyl group at position 1 is achieved through alkylation or methylation reactions, ensuring optimal stereochemistry and regioselectivity.
In terms of physical properties, 1-methyl-5 oxaspiro compounds exhibit high thermal stability due to their rigid spirocyclic framework. This makes them suitable for applications in high-performance materials, such as thermoplastics and elastomers. Recent advancements in polymer chemistry have demonstrated the potential of incorporating these spiro compounds into polymeric networks to enhance mechanical strength and thermal resistance.
The biological activity of 1-methyl 8 azaspiro compounds has been extensively studied, particularly in the context of their antioxidant and anti-inflammatory properties. Experimental data indicate that these compounds can scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting their potential use in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
Moreover, the spiro[3.5]nonane system has been employed as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This application underscores the versatility of CAS No 1849210 27 0 as a key intermediate in organic synthesis.
Recent computational studies using molecular docking and quantum mechanics have provided deeper insights into the binding modes of 1 methyl 5 oxaspiro compounds with various biological targets. These studies reveal that the nitrogen atom at position 8 plays a critical role in hydrogen bonding interactions, while the oxygen atom at position 5 contributes to π-electron delocalization, enhancing overall molecular reactivity.
In conclusion, CAS No 1849210 27 0, or 1 methyl 5 oxa 8 azaspiro[3 5]nonane, stands as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique spirocyclic structure continues to inspire innovative research directions, solidifying its position as an important molecule in contemporary chemistry.
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